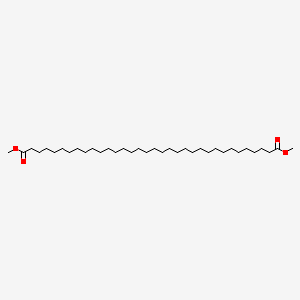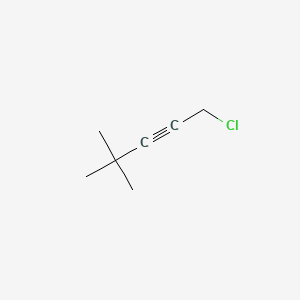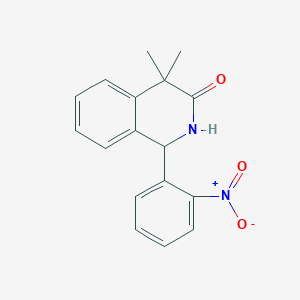
guanidine;(Z)-octadec-9-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. One common method is the reaction of amines with thiourea derivatives, which act as guanidylating agents. This reaction can be catalyzed by various metal catalysts or coupling reagents . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has been shown to be highly efficient .
For the preparation of guanidine;(Z)-octadec-9-enoic acid, a possible synthetic route could involve the reaction of guanidine with octadec-9-enoic acid under appropriate conditions. This reaction may require the use of coupling reagents or catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale reactions using readily available starting materials and efficient catalytic processes. The use of transition metal catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine;(Z)-octadec-9-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The double bond in the octadec-9-enoic acid moiety can be oxidized to form epoxides or other oxidation products.
Reduction: The double bond can also be reduced to form saturated derivatives.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, where it acts as a nucleophile
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, peracids), reducing agents (e.g., hydrogen gas, metal hydrides), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the double bond can yield epoxides, while reduction can produce saturated fatty acid derivatives. Substitution reactions involving the guanidine moiety can lead to a variety of substituted guanidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a catalyst in organic reactions
Biology: As a probe for studying biological processes involving guanidine and fatty acid interactions
Medicine: Potential use in drug development due to its unique combination of guanidine and fatty acid functionalities
Industry: Applications in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of guanidine;(Z)-octadec-9-enoic acid involves its interaction with various molecular targets and pathways. Guanidine is known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . The octadec-9-enoic acid moiety can interact with lipid membranes and influence their properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine: A strong organic base with applications in catalysis and as a building block for more complex molecules
Octadec-9-enoic acid (Oleic acid): A monounsaturated fatty acid commonly found in natural oils with various biological and industrial applications
Uniqueness
Guanidine;(Z)-octadec-9-enoic acid is unique due to its combination of guanidine and octadec-9-enoic acid functionalities.
Eigenschaften
CAS-Nummer |
53048-47-8 |
|---|---|
Molekularformel |
C19H39N3O2 |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
guanidine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.CH5N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2-1(3)4/h9-10H,2-8,11-17H2,1H3,(H,19,20);(H5,2,3,4)/b10-9-; |
InChI-Schlüssel |
BNIUBPTWOFTVLL-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(=N)(N)N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(=N)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
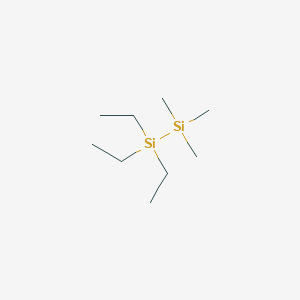
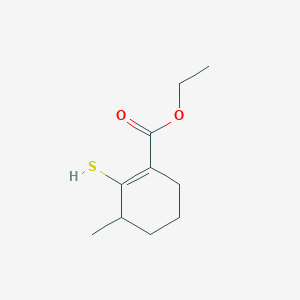

![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
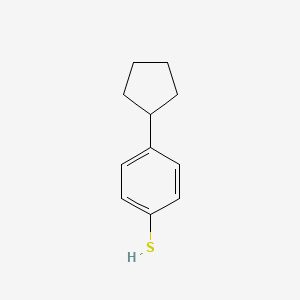
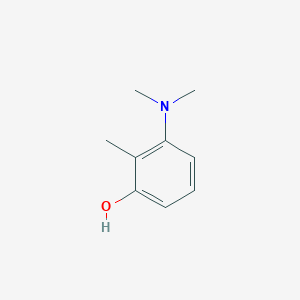
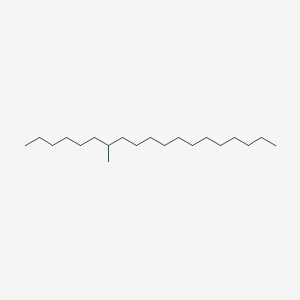
![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
